molecular formula C17H13NO3 B1360671 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-96-1

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1360671
M. Wt: 279.29 g/mol
InChI Key: KQLMGDQZPSPFPN-UHFFFAOYSA-N
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Description

4-Cyano-4’-(1,3-dioxolan-2-yl)benzophenone is a chemical compound with the following IUPAC name: 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile . Its molecular formula is C₁₇H₁₃NO₃ , and its molecular weight is approximately 279.3 g/mol . This compound belongs to the class of benzophenone derivatives.

Scientific Research Applications

Synthesis of Monoprotected 1,4-Diketones

The compound 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone plays a crucial role in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method, facilitated by photosensitized hydrogen abstraction, provides an alternative route for synthesizing 1,4-diketones with good yields, especially with cyclic enones like cyclopentenone and cyclohexenone. This approach offers a practical solution to the challenges associated with the thermal initiation of these reactions, which typically results in low yields due to competitive pathways consuming the radicals (Mosca, Fagnoni, Mella, & Albini, 2001).

Fungicidal Activities

Derivatives of 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone have been explored for their fungicidal properties. The synthesis of 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles from ketalization of benzophenones has shown significant fungicidal activities. This indicates the potential of 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone derivatives in agricultural applications to protect crops from fungal diseases (Talismanov & Popkov, 2007).

Photopolymerization Initiators

Benzophenone derivatives, including those related to 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone, have been utilized as novel initiators for free radical photopolymerization. These compounds, such as benzophenone-di-1,3-dioxane, have shown effectiveness in initiating polymerization of acrylates and methacrylates, providing a promising route for the development of new polymeric materials with tailored properties (Wang Kemin, Shan Jiang, Jianwei Liu, Nie, & Yu, 2011).

properties

IUPAC Name

4-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c18-11-12-1-3-13(4-2-12)16(19)14-5-7-15(8-6-14)17-20-9-10-21-17/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLMGDQZPSPFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645103
Record name 4-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898759-96-1
Record name 4-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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